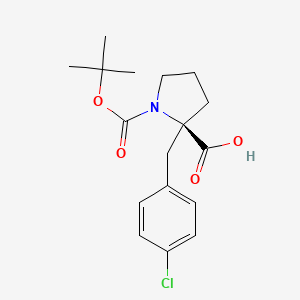

Boc-(R)-alpha-(4-chloro-benzyl)-proline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Boc-(R)-alpha-(4-chloro-benzyl)-proline is a useful research compound. Its molecular formula is C17H22ClNO4 and its molecular weight is 339.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Boc-®-alpha-(4-chloro-benzyl)-proline is a complex compound that has been found to interact with certain enzymes in the body. The primary targets of this compound appear to be the enzymes Trypsin-1 and Trypsin-2 . These enzymes play a crucial role in the digestion of proteins in the human body.

Mode of Action

The compound interacts with its targets by binding to the active sites of the enzymes. This interaction can lead to changes in the structure and function of the enzymes, potentially altering their ability to break down proteins . .

Biochemical Pathways

The biochemical pathways affected by Boc-®-alpha-(4-chloro-benzyl)-proline are primarily those involved in protein digestion and absorption. By interacting with trypsin enzymes, the compound can influence the breakdown of dietary proteins into their constituent amino acids . These amino acids are then absorbed by the body and used in a variety of physiological processes.

Pharmacokinetics

Like many similar compounds, it is likely to be absorbed into the bloodstream after ingestion, distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of Boc-®-alpha-(4-chloro-benzyl)-proline’s action are largely dependent on its interactions with trypsin enzymes. By inhibiting these enzymes, the compound could potentially affect the digestion and absorption of proteins, leading to changes in the body’s amino acid levels . .

Action Environment

The action, efficacy, and stability of Boc-®-alpha-(4-chloro-benzyl)-proline can be influenced by various environmental factors. For instance, the pH level of the stomach can affect the compound’s stability and its ability to interact with trypsin enzymes . Additionally, factors such as temperature and the presence of other compounds can also influence its action and efficacy.

Actividad Biológica

Boc-(R)-alpha-(4-chloro-benzyl)-proline is a synthetic amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and peptide synthesis. This compound features a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in its application as a building block for peptides. The presence of the 4-chloro-benzyl substituent enhances its structural diversity and may influence its biological interactions.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

- Molecular Formula : C₁₃H₁₄ClN₁O₂

- Molecular Weight : Approximately 253.71 g/mol

- Functional Groups :

- Tert-butoxycarbonyl (Boc) group

- Chloro-benzyl side chain

- Proline backbone

The unique combination of these functional groups contributes to the compound's biological activity and its utility in synthesizing peptide-based therapeutics.

Role in Peptide Synthesis

This compound is primarily utilized as a protected amino acid in peptide synthesis. The Boc group protects the amine functionality, allowing for selective reactions during peptide formation. This controlled incorporation is essential for developing peptides with specific biological functions, including those targeting various diseases such as cancer and neurodegenerative disorders .

Interaction with Biological Targets

Research indicates that proline derivatives, including this compound, can significantly influence protein folding and stability. The introduction of halogen substituents, such as chlorine, can modify the electronic properties of the compound, potentially enhancing its binding affinity to biological macromolecules like enzymes and receptors .

Case Studies and Research Findings

Recent studies have explored the biological activities of this compound in various contexts:

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Key Features | Potential Activity |

|---|---|---|

| Boc-(R)-alpha-benzyl-proline | Benzyl group without halogen | Moderate cytotoxicity |

| Boc-(R)-alpha-(4-fluorobenzyl)-proline | Substituted with fluorine | Enhanced bioavailability |

| Boc-(R)-alpha-(2-trifluoromethylbenzyl)-proline | Trifluoromethyl group | Improved metabolic stability |

| This compound | Chlorine substitution at para position | Potential anticancer activity |

Propiedades

IUPAC Name |

(2R)-2-[(4-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-10-4-9-17(19,14(20)21)11-12-5-7-13(18)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,20,21)/t17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYZUJACZSDOIE-QGZVFWFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=C(C=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375950 |

Source

|

| Record name | BOC-(R)-ALPHA-(4-CHLORO-BENZYL)-PROLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959582-49-1 |

Source

|

| Record name | BOC-(R)-ALPHA-(4-CHLORO-BENZYL)-PROLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.